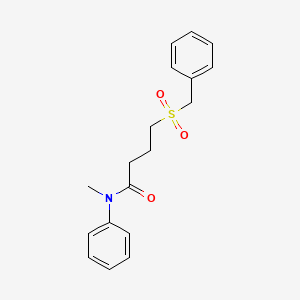

4-(苄基磺酰基)-N-甲基-N-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

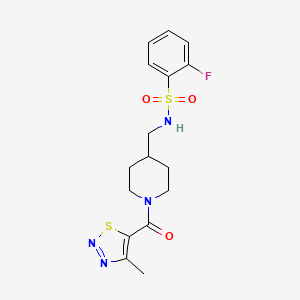

The compound 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonyl group attached to an amine. Although the provided papers do not directly discuss 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide, they do provide insights into the synthesis, structure, and properties of related sulfonamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods, including electrochemical synthesis, as demonstrated in papers and . These papers describe the regioselective synthesis of sulfonamide derivatives using anodic oxidation in the presence of sulfinic acids as nucleophiles. The process avoids the use of toxic reagents and yields high-purity products. Although the target compound is not explicitly mentioned, the methodologies described could potentially be adapted for the synthesis of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray diffraction, FTIR, NMR, and computational methods like Density Functional Theory (DFT) . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For instance, the paper discusses the crystal structure and electronic analysis of a sulfonamide compound, which could be similar to the structure of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The formation of isothiazolone dioxides from sulfonamide compounds, as described in paper , involves the formation of an intermediate, which then undergoes cyclization. This indicates that sulfonamide derivatives like 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group can affect the solubility, melting point, and reactivity of these compounds. For example, the pharmacological evaluation of sulfonamide derivatives as potential cerebral protective agents suggests that the structural features of these compounds play a crucial role in their biological activity. The physical properties of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide would likely be similar to those of other sulfonamide derivatives with comparable structures.

科学研究应用

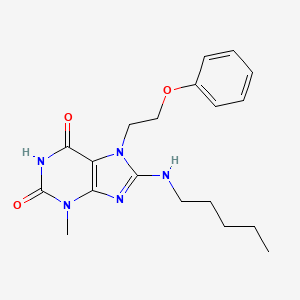

EP1受体选择性拮抗剂

杂芳磺酰胺,包括类似于4-(苄基磺酰基)-N-甲基-N-苯基丁酰胺的化合物,已被确定为对EP1受体亚型选择性的功能性PGE2拮抗剂。增强亲水性的修饰导致体内拮抗活性得到优化,证明了针对特定受体亚型的治疗应用的潜力(Naganawa等,2006)。

海水淡化膜技术

在水处理领域,聚[(4-氨基苯基)磺酰基]丁二酰胺(PASB)及其甲基化变体(mPASB)等新型聚合物已被合成并用于制造复合纳滤膜。这些膜表现出显着的脱盐率和水通量,表明它们在海水淡化和水净化过程中的效用 (Padaki等,2013)。

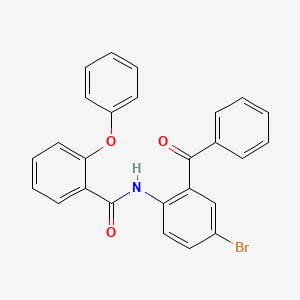

有机合成方法

N-(芳基磺酰基)丙烯酰胺的无金属氧化芳甲基化,导致2,2-二取代-N-芳基丁酰胺的形成,展示了有机合成中的一种创新方法。这种方法促进了具有高官能团耐受性的复杂分子的构建,在药物和有机材料的合成中提供了广泛的适用性 (Tan等,2016)。

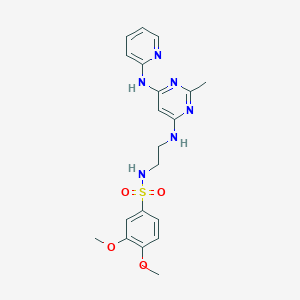

膜结合磷脂酶A2的抑制

取代的苯磺酰胺,包括类似于4-(苄基磺酰基)-N-甲基-N-苯基丁酰胺的结构,已被开发为膜结合磷脂酶A2的有效抑制剂。这种酶抑制对减少心肌梗死面积有影响,突出了该化合物在心血管治疗研究中的潜力 (Oinuma等,1991)。

电化学应用

1-N-苯基-4-(磺酰基)苯-1,2-二胺衍生物的电化学合成提供了一种温和且区域选择性的方案,用于生成在各种工业和科学应用中具有潜在用途的化合物。这种合成方法强调了磺酰胺衍生物在促进靶向化学转化中的多功能性 (Sharafi-kolkeshvandi等,2016)。

作用机制

安全和危害

未来方向

属性

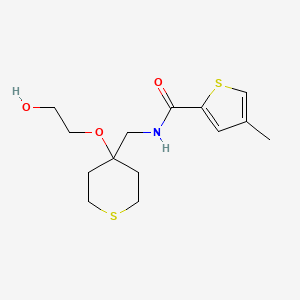

IUPAC Name |

4-benzylsulfonyl-N-methyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-19(17-11-6-3-7-12-17)18(20)13-8-14-23(21,22)15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAILGWNPXJNGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)

![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)

![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)